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A Comparative Guide to GaN and Gaz0:s for
High-Frequency Electronics

For researchers, scientists, and professionals in materials science and electronic device
engineering, the pursuit of semiconductors that can efficiently handle high power at high
frequencies is a relentless endeavor. Gallium Nitride (GaN) has firmly established itself as a
leading material in this domain. However, the emergence of Gallium Oxide (Gaz03), with its
ultra-wide bandgap, presents a compelling alternative. This guide provides an objective
performance comparison of GaN and Gaz20s for high-frequency applications, supported by a
review of experimental data and methodologies.

Executive Summary

Gallium Nitride (GaN) is a mature wide-bandgap semiconductor that has seen widespread
adoption in high-frequency and high-power applications due to its excellent electron mobility
and thermal properties. In contrast, Gallium Oxide (Gaz0s) is an ultra-wide-bandgap
semiconductor that, in its B-phase, offers a significantly higher critical electric field, promising
superior performance in high-voltage applications. However, its lower electron mobility and
poor thermal conductivity present challenges for high-frequency operation.

This comparison guide delves into the material properties, key performance metrics, and
experimental protocols relevant to high-frequency devices based on these two materials. While
GaN currently leads in overall high-frequency performance, particularly in terms of cutoff and
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maximum oscillation frequencies, Ga203 shows potential for high-power, low-frequency RF
applications, provided thermal management challenges can be effectively addressed.

Material Properties and Key Performance Metrics

The suitability of a semiconductor for high-frequency power applications is often evaluated
using Figures of Merit (FOMs) that combine several key material properties. Johnson's Figure
of Merit (JFOM) is indicative of a material's high-frequency power handling capability, while
Baliga's Figure of Merit (BFOM) is crucial for assessing performance in power switching

applications.
Material Property Gallium Nitride (GaN) Gallium Oxide (B-Gaz0s)
Bandgap (eV) ~3.4 ~4.8-4.9[1]
Critical Electric Field (MV/cm) ~3.3 ~8[1]
Electron Mobility (cm?/Vs) >900 (bulk), ~2000 (2DEG) ~100-300[1]
Saturated Electron Velocity
~2.5 x 107 ~1.5-2.0 x 107[1]
(cm/s)
Thermal Conductivity (W/cm-K) ~1.3-2.3 ~0.1-0.3[1]
Johnson's Figure of Merit ] ) ]
High Potentially Higher than GaN
(JFOM)
Baliga's Figure of Merit ) )
High Very High[1]

(BFOM)

High-Frequency Performance Data

The high-frequency performance of transistors is primarily characterized by the cutoff
frequency (fT) and the maximum oscillation frequency (fmax). fT represents the frequency at
which the current gain of the device becomes unity, while fmax is the frequency at which the
power gain becomes unity.
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Gate Length

Device Type Material fT (GHz) fmax (GHz)
(nm)

HEMT GaN 160 86 152

HEMT GaN 40 230 300

MOSFET B-Gaz0s3 200 11 48

MOSFET B-Gaz0s3 90 3.3 12.9

Experimental Protocols

l. Material Growth
A. Gallium Nitride (GaN) - Metal-Organic Chemical Vapor Deposition (MOCVD)

e Substrate Preparation: Typically, a high-resistivity silicon carbide (SiC) or sapphire substrate
is used. The substrate is cleaned using a standard solvent cleaning process followed by an
in-situ bake in the MOCVD reactor at high temperature to remove surface contaminants.

» Nucleation Layer Growth: An AIN nucleation layer is deposited at a high temperature to
provide a template for subsequent GaN growth and manage the lattice mismatch between
the GaN and the substrate.

o Buffer Layer Growth: A thick, unintentionally doped (UID) or intentionally doped (e.g., with
iron) GaN buffer layer is grown to achieve high resistivity and provide a high-quality template
for the active layers.

e Channel and Barrier Layer Growth: A thin UID GaN channel layer is grown, followed by a thin
AlGaN barrier layer. The composition and thickness of the AlGaN layer are critical for
determining the two-dimensional electron gas (2DEG) density and mobility.

e Capping Layer (Optional): A thin GaN cap layer may be grown on top of the AlGaN barrier to
passivate the surface.

B. Gallium Oxide (3-Gaz0s3) - Molecular Beam Epitaxy (MBE)
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e Substrate Preparation: A native 3-Gaz20s substrate is typically used to ensure high crystalline
quality. The substrate is cleaned using organic solvents and deionized water.

 In-situ Cleaning: The substrate is loaded into the MBE chamber and outgassed at a high
temperature to remove any remaining surface impurities.

» Epitaxial Growth: The B-Ga203 epitaxial layer is grown using a gallium effusion cell and an
oxygen plasma source. The substrate temperature and the Ga/O flux ratio are carefully
controlled to achieve the desired stoichiometry and crystal quality.

e Doping: For conductive layers, silicon is commonly used as an n-type dopant, introduced via
a separate effusion cell.

Il. Device Fabrication

A. GaN High Electron Mobility Transistor (HEMT)

e Mesa Isolation: The active areas of the device are defined by etching away the surrounding
epitaxial layers using a chlorine-based plasma in a reactive ion etching (RIE) system.

o Ohmic Contact Formation: Source and drain contact regions are defined using
photolithography. A metal stack, typically Ti/Al/Ni/Au, is deposited via electron beam
evaporation, followed by a lift-off process. The contacts are then annealed at high
temperature to form ohmic contacts to the 2DEG.

o Gate Formation: The gate is defined using electron beam lithography to achieve sub-micron
dimensions. A Schottky gate metal stack, such as Ni/Au or Pt/Ti/Au, is deposited, followed by
lift-off.

o Passivation: A dielectric layer, such as SiN or SiOz, is deposited over the device using
plasma-enhanced chemical vapor deposition (PECVD) to passivate the surface and reduce
trapping effects.

o Contact Pad Formation: Via holes are etched through the passivation layer, and thick metal
pads are deposited for probing and wire bonding.

B. B-Gaz203 Metal-Oxide-Semiconductor Field-Effect Transistor (MOSFET)
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Mesa Isolation: Similar to the GaN HEMT process, mesa isolation is performed using a
BCIs/Ar plasma etch.

Source/Drain Ohmic Contacts: A Ti/Au metal stack is deposited and annealed to form ohmic
contacts.

Gate Dielectric Deposition: A high-quality gate dielectric, such as Al20s or SiOz, is deposited
using atomic layer deposition (ALD).

Gate Electrode Formation: A metal gate, typically Ni/Au, is deposited and patterned.

Passivation and Contact Pads: A passivation layer is deposited, and contact pads are
formed, similar to the GaN HEMT process.

lll. High-Frequency Characterization

S-Parameter Measurement: The high-frequency performance of the fabricated devices is
characterized by measuring their scattering parameters (S-parameters) using a vector
network analyzer (VNA). The VNA is calibrated using a standard short-open-load-thru
(SOLT) or thru-reflect-line (TRL) calibration method.

De-embedding: The parasitic effects of the measurement probes and pads are removed from
the raw S-parameter data using de-embedding structures fabricated on the same wafer.

fT and fmax Extraction: The current gain (|h21]) and the maximum available gain (MAG) or
unilateral power gain (U) are calculated from the de-embedded S-parameters. fT is
determined by extrapolating |h21| to unity gain with a -20 dB/decade slope. fmax is
determined by extrapolating MAG or U to unity gain with a -20 dB/decade slope.

Signaling Pathways and Experimental Workflows
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Material properties influencing high-frequency performance.
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A generalized experimental workflow for device fabrication and characterization.
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Conclusion

GaN remains the superior choice for mainstream high-frequency applications due to its well-
balanced properties, particularly its high electron mobility and good thermal conductivity, which
translate to excellent fT and fmax values. Gaz0s3, with its ultra-wide bandgap and exceptional
breakdown field, holds significant promise for very high-power applications. However, for high-
frequency operation, the material's inherent limitations of lower electron mobility and poor
thermal conductivity must be overcome through innovative device design and thermal
management solutions. As research into Ga=03 matures, it may carve out a niche in high-
power RF systems operating at lower microwave frequencies where its high-voltage
capabilities can be fully leveraged. Continued research and development in both material
growth and device processing will be crucial in unlocking the full potential of these wide- and
ultra-wide-bandgap semiconductors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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